molecular formula C11H9FO2 B13038347 3-(4-Fluorophenyl)bicyclo[1.1.0]butane-1-carboxylic acid

3-(4-Fluorophenyl)bicyclo[1.1.0]butane-1-carboxylic acid

Cat. No.: B13038347
M. Wt: 192.19 g/mol
InChI Key: SILVEZIRZXTQNU-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)bicyclo[110]butane-1-carboxylic acid is a compound characterized by its unique bicyclic structure, which includes a fluorophenyl group attached to a bicyclo[110]butane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)bicyclo[110]butane-1-carboxylic acid typically involves the formation of the bicyclo[11One common method involves the treatment of 1,1-dibromo-2-(chloromethyl)cyclopropane with methyl lithium to form bicyclo[1.1.0]butyl bromide, which is then treated with tert-butyl lithium to give bicyclo[1.1.0]butyl lithium . This intermediate can then be reacted with 4-fluorobenzoyl chloride to yield the desired product.

Industrial Production Methods

While specific industrial production methods for 3-(4-Fluorophenyl)bicyclo[1.1.0]butane-1-carboxylic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)bicyclo[1.1.0]butane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bicyclic core or the fluorophenyl group.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-(4-Fluorophenyl)bicyclo[1.1.0]butane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(4-Fluorophenyl)bicyclo[1.1.0]butane-1-carboxylic acid exerts its effects is primarily through its interaction with specific molecular targets. The bicyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and selectivity for certain targets, making it a valuable tool in drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Fluorophenyl)bicyclo[1.1.0]butane-1-carboxylic acid is unique due to its combination of a highly strained bicyclic core and a fluorophenyl group. This structure imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H9FO2

Molecular Weight

192.19 g/mol

IUPAC Name

3-(4-fluorophenyl)bicyclo[1.1.0]butane-1-carboxylic acid

InChI

InChI=1S/C11H9FO2/c12-8-3-1-7(2-4-8)10-5-11(10,6-10)9(13)14/h1-4H,5-6H2,(H,13,14)

InChI Key

SILVEZIRZXTQNU-UHFFFAOYSA-N

Canonical SMILES

C1C2(C1(C2)C(=O)O)C3=CC=C(C=C3)F

Origin of Product

United States

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